molecular formula C16H15ClN2 B11808130 2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11808130
M. Wt: 270.75 g/mol
InChI Key: AQSLBVCINOLODE-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core substituted with a 4-chlorobenzyl group and two methyl groups at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole core.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzyl)-5-nitro-1H-benzo[d]imidazole
  • 2-(4-Chlorobenzyl)-1H-benzo[d]imidazole
  • 5,6-Dimethyl-1H-benzo[d]imidazole

Uniqueness

2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group and the two methyl groups at the 5 and 6 positions can enhance its stability and interaction with molecular targets compared to other benzimidazole derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various fields of research, contributing to the development of new therapeutic agents and materials.

Properties

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2/c1-10-7-14-15(8-11(10)2)19-16(18-14)9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

AQSLBVCINOLODE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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